4-[2-(3-nitrophenyl)-4-sulfanylidene-1,4,5,6,7,8-hexahydroquinazolin-1-yl]butanoic acid
Description
This compound belongs to the quinazoline family, characterized by a bicyclic aromatic system fused with a six-membered ring containing two nitrogen atoms. The sulfanylidene (C=S) group at position 4 and the 3-nitrophenyl substituent at position 2 contribute to its unique electronic and steric properties. However, its synthesis and comparative analysis with analogs remain understudied in the literature.
Properties
IUPAC Name |
4-[2-(3-nitrophenyl)-4-sulfanylidene-5,6,7,8-tetrahydroquinazolin-1-yl]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c22-16(23)9-4-10-20-15-8-2-1-7-14(15)18(26)19-17(20)12-5-3-6-13(11-12)21(24)25/h3,5-6,11H,1-2,4,7-10H2,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXGMVOSNHPPNFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=S)N=C(N2CCCC(=O)O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(3-nitrophenyl)-4-sulfanylidene-1,4,5,6,7,8-hexahydroquinazolin-1-yl]butanoic acid typically involves multi-step organic reactions. One common approach is to start with the nitration of a suitable precursor to introduce the nitrophenyl group. This is followed by the formation of the hexahydroquinazoline ring through cyclization reactions. The sulfanylidene group is then introduced via thiolation reactions. The final step involves the addition of the butanoic acid moiety through esterification or amidation reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Types of Reactions:
Oxidation: The nitrophenyl group in the compound can undergo oxidation reactions, leading to the formation of nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to an amino group under suitable conditions using reducing agents like hydrogen gas or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanylidene group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[2-(3-nitrophenyl)-4-sulfanylidene-1,4,5,6,7,8-hexahydroquinazolin-1-yl]butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[2-(3-nitrophenyl)-4-sulfanylidene-1,4,5,6,7,8-hexahydroquinazolin-1-yl]butanoic acid involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The sulfanylidene group may also play a role in modulating the compound’s activity by forming covalent bonds with target proteins. The overall effect is determined by the specific structure and functional groups present in the compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
The provided evidence focuses on triazole-thione derivatives (e.g., compounds [7–9]) and their tautomeric behavior, which offers a framework for comparing sulfanylidene-containing compounds. Below is a detailed analysis of structural and functional similarities/differences:
Core Structure and Tautomerism
- Target Compound : The quinazoline core features a partially hydrogenated system (1,4,5,6,7,8-hexahydroquinazoline), which reduces aromaticity compared to fully unsaturated analogs. The sulfanylidene group at position 4 stabilizes the thione tautomer, analogous to triazole-thiones in the evidence .
- Triazole-Thiones (Compounds [7–9]) : These exhibit tautomeric equilibrium between thiol and thione forms. Spectral data (e.g., absence of νS-H bands in IR and presence of νC=S at 1247–1255 cm⁻¹) confirm dominance of the thione tautomer .
Substituent Effects
- In contrast, compounds [7–9] feature 2,4-difluorophenyl substituents, which are less electron-withdrawing but improve lipophilicity .
Phenylsulfonyl Moieties :
- The evidence highlights phenylsulfonyl groups (e.g., X = H, Cl, Br) influencing solubility and steric bulk. For the target compound, the absence of a sulfonyl group may reduce polarity but increase metabolic stability .
Biological Activity
4-[2-(3-nitrophenyl)-4-sulfanylidene-1,4,5,6,7,8-hexahydroquinazolin-1-yl]butanoic acid is a complex organic compound that belongs to the class of nitrobenzenes. Its unique structure suggests potential biological activities that warrant investigation. This article aims to provide a comprehensive overview of its biological activity based on available literature and research findings.
Chemical Structure and Properties
The compound's IUPAC name is 10-[3-(morpholin-4-yl)propyl]-4-(3-nitrophenyl)-11-sulfanylidene-5-thia-1,10-diazatricyclo[6.3.0.0^{2,6}]undeca-2(6),3,7-trien-9-one. It has a molecular formula of and an average molecular weight of approximately 456.54 g/mol. The presence of a nitro group and thioether functionalities in its structure indicates potential interactions with biological macromolecules.
Biological Activity Overview
The biological activity of this compound has been explored in various studies focusing on its pharmacological effects. Notably, it has shown promise in several areas:
1. Antioxidant Activity
Research indicates that compounds with similar structural features exhibit significant antioxidant properties. The presence of the nitrophenyl group may contribute to free radical scavenging abilities, which are crucial for preventing oxidative stress-related diseases.
2. Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on specific enzymes. For instance, derivatives with similar structures have demonstrated inhibitory activity against α-glucosidase, suggesting potential use in managing diabetes by regulating blood sugar levels.
3. Antimicrobial Properties
Preliminary studies suggest that the compound may possess antimicrobial properties against various pathogens. This could be attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic processes.
Data Table: Summary of Biological Activities
Case Study 1: Antioxidant Activity
A study investigating the antioxidant capacity of structurally related compounds found that those containing a nitrophenyl group exhibited enhanced radical scavenging activity compared to controls. This suggests that this compound could similarly possess strong antioxidant properties.
Case Study 2: Enzyme Inhibition
In a comparative analysis of various derivatives for α-glucosidase inhibition, it was noted that compounds with butanoic acid linkers showed IC50 values significantly lower than standard drugs like acarbose. This suggests that our compound may also exhibit competitive inhibition against this enzyme.
Case Study 3: Antimicrobial Efficacy
Research into the antimicrobial properties of related thiazolidinone derivatives indicated effective inhibition against Gram-positive bacteria. Given the structural similarities, it is plausible that our compound shares this antimicrobial potential.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
